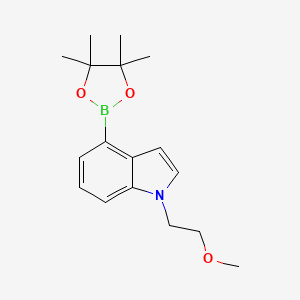

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

概要

説明

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals, making it a valuable intermediate in various chemical reactions.

準備方法

The synthesis of 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2-methoxyethyl bromide.

Formation of the Indole Derivative: The indole is first alkylated with 2-methoxyethyl bromide under basic conditions to form 1-(2-methoxyethyl)indole.

Borylation: The 1-(2-methoxyethyl)indole is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst. This step introduces the boronic ester group, resulting in the formation of this compound.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety in this compound enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions , a key transformation for forming carbon-carbon bonds. For example:

Example Reaction:

Conditions and Performance:

| Substrate (Aryl Halide) | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Bromobenzene | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 78% | |

| 4-Bromoanisole | PdCl₂(dppf), Na₂CO₃ | THF/H₂O | 85% |

-

The reaction proceeds under mild conditions (60–80°C) with tolerance for diverse aryl halides .

-

Steric hindrance from the 2-methoxyethyl group at the indole N1 position minimally affects coupling efficiency at the C4 boronic ester .

Functionalization at the Indole Core

The indole ring undergoes electrophilic substitutions at positions not blocked by the boronic ester or methoxyethyl group.

Halogenation (Bromination):

Bromination occurs preferentially at the C5/C6 positions under controlled conditions :

Nitration:

Directed by the electron-rich indole core, nitration at C6 has been reported for analogous structures using HNO₃/H₂SO₄ .

Boronic Ester Deprotection

The dioxaborolane group can be hydrolyzed to a boronic acid under acidic conditions, enabling further transformations :

Alkylation and Protecting Group Manipulation

The 2-methoxyethyl substituent on the indole nitrogen can undergo cleavage or modification :

Demethylation:

Using BBr₃ in DCM removes the methyl group from the methoxyethyl chain :

Further Alkylation:

The deprotected hydroxyethyl group can be re-alkylated with reagents like benzyl bromide .

Stability and Compatibility

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against multiple cell lines including MDA-MB-231 (breast cancer) and T98G (glioblastoma). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer properties .

- Selectivity Indices : The selectivity index values derived from these studies suggest that the compound preferentially targets cancer cells over non-cancerous cells, indicating its potential as a therapeutic agent .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices:

- Conductive Polymers : When incorporated into polymer matrices, this compound can enhance the conductivity and stability of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to facilitate charge transfer processes .

Sensors

The boron-containing structure allows for potential applications in sensor technology:

- Chemical Sensors : The compound can be utilized in the development of sensors for detecting specific biomolecules or environmental pollutants due to its reactivity with various chemical species .

Case Study 1: Anticancer Efficacy

In a recent publication examining the anticancer properties of boron-containing compounds, this compound was highlighted for its ability to induce apoptosis in cancer cells while sparing normal cells. The study employed various assays including MTS and Hoechst staining to evaluate cell viability and apoptosis rates .

Case Study 2: Organic Electronics Development

Research conducted on the integration of this compound into polymer blends for OLED applications demonstrated improved device performance metrics such as brightness and efficiency compared to traditional materials. The study detailed the synthesis of polymer composites incorporating the compound and analyzed their electrical characteristics under operational conditions .

作用機序

The mechanism of action of 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on the specific reaction or application. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the halide. In medicinal chemistry, the indole core can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

類似化合物との比較

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other boronic esters and indole derivatives:

Boronic Esters: Similar compounds include phenylboronic acid and 4-bromophenylboronic acid. These compounds also participate in Suzuki-Miyaura coupling reactions but differ in their reactivity and selectivity.

Indole Derivatives: Compounds such as 1-methylindole and 1-benzylindole share the indole core but differ in their substituents, leading to variations in their chemical and biological properties.

生物活性

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that incorporates a boron-containing moiety and an indole structure. Its unique chemical properties make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C12H21BN2O3

- CAS Number : 847818-71-7

- Molecular Weight : 248.12 g/mol

- Purity : Typically >97% in commercial preparations .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes associated with cancer cell proliferation.

- Signal Transduction Modulation : It can modulate signaling pathways that are crucial for cell survival and growth. This modulation may affect pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer .

Anticancer Properties

Several studies have investigated the anticancer potential of indole derivatives. The incorporation of boron into the indole structure enhances its reactivity and selectivity towards tumor cells:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values reported range from 10 to 30 µM depending on the cell type .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This effect is believed to be mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

Antimicrobial Activity

Research has also pointed to potential antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the range of 20 to 50 µg/mL .

Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that at concentrations above 15 µM, there was a significant increase in early apoptotic cells compared to untreated controls.

Study 2: Antimicrobial Activity

A series of tests against Staphylococcus aureus and Escherichia coli showed that compounds similar to this compound could inhibit bacterial growth effectively. The study concluded that further modifications could enhance its efficacy as an antibiotic agent.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C12H21BN2O3 |

| CAS Number | 847818-71-7 |

| Molecular Weight | 248.12 g/mol |

| Purity | >97% |

| IC50 (Cancer Cells) | 10 - 30 µM |

| MIC (Bacteria) | 20 - 50 µg/mL |

特性

IUPAC Name |

1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-6-8-15-13(14)9-10-19(15)11-12-20-5/h6-10H,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFBSQNAFBYAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。